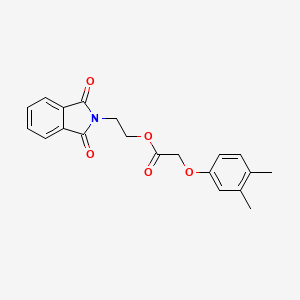![molecular formula C24H23ClN4O4S B11640417 (6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un núcleo de tiadiazolo-pirimidinona, sustituido con diversos grupos funcionales, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona generalmente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de tiadiazolo-pirimidinona, seguido de la introducción del grupo bencilideno y la posterior funcionalización con grupos cloro, metoxilo y etoxilo. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran la calidad constante y la escalabilidad, esenciales para las aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
(6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes, lo que permite el reemplazo de grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
(6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona: tiene diversas aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiadiazolo-pirimidinona con diferentes sustituyentes. Algunos ejemplos incluyen:
Acetoacetato de etilo: Una molécula más simple utilizada en diversas síntesis orgánicas.
Acetilacetona: Conocida por su tautomería ceto-enólica y reactividad en reacciones de sustitución nucleofílica.
Singularidad
La singularidad de (6Z)-6-{3-cloro-4-[2-(2,4-dimetilfenoxi)etoxi]-5-metoxibencilideno}-5-imino-2-metil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona radica en su estructura compleja y la presencia de múltiples grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H23ClN4O4S |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
(6Z)-6-[[3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O4S/c1-13-5-6-19(14(2)9-13)32-7-8-33-21-18(25)11-16(12-20(21)31-4)10-17-22(26)29-24(27-23(17)30)34-15(3)28-29/h5-6,9-12,26H,7-8H2,1-4H3/b17-10-,26-22? |
Clave InChI |
WCPGEMKJXBVFGA-BWBREFNUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
